molecular formula C58H76O14 B1245114 Marinomycin B

Marinomycin B

Katalognummer: B1245114
Molekulargewicht: 997.2 g/mol
InChI-Schlüssel: GXBIDOSKEKEFEF-SGTJGWBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Marinomycin B, also known as this compound, is a useful research compound. Its molecular formula is C58H76O14 and its molecular weight is 997.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1. Activity Against Resistant Bacteria

Marinomycin B has demonstrated potent antimicrobial activity against various resistant bacterial strains. Notably, it exhibits efficacy against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : this compound has a minimum inhibitory concentration (MIC) of 0.13 µM against MRSA, making it a promising candidate for treating infections caused by this pathogen .
  • Vancomycin-resistant Enterococcus faecium (VREF) : Similar to its action against MRSA, this compound also shows significant activity against VREF with an MIC of 0.13 µM .

These findings underscore the potential of this compound as a new therapeutic agent in the fight against antibiotic-resistant infections.

Anticancer Potential

2. Cytotoxicity Against Cancer Cell Lines

This compound exhibits notable cytotoxic effects against various cancer cell lines, particularly melanoma. It has been shown to selectively target and inhibit the growth of several melanoma cell lines tested in the National Cancer Institute's 60 cell line panel:

  • Selectivity and Potency : The compound demonstrates an LC50 (lethal concentration for 50% of cells) ranging from 0.4 to 2.7 µM, with specific potency against the SK-MEL-5 melanoma cell line (LC50 of 5.0 nM) . This indicates that this compound could be developed as a targeted therapy for melanoma and potentially other cancers.

Innovative Delivery Systems

3. Photoprotection and Stabilization

One significant challenge associated with this compound is its photoinstability, which limits its clinical application. Recent studies have explored innovative delivery systems to enhance the stability and efficacy of this compound:

  • Sporopollenin Exine Capsules (SpECs) : Encapsulation of this compound in SpECs derived from Lycopodium clavatum spores has been shown to dramatically increase its half-life under UV exposure by over 250 times compared to unprotected marinomycin . This method not only protects marinomycin from photodegradation but also facilitates targeted delivery through oral or inhalation routes.

Case Studies and Research Findings

StudyFocusFindings
Fenical et al., 2006 Antitumor activityIsolated marinomycins A-D; demonstrated significant antimicrobial activity against drug-resistant pathogens and selective cytotoxicity against melanoma cell lines .
Bailey et al., 2019 PhotoprotectionReported on the encapsulation of marinomycin A using SpECs, resulting in enhanced stability and recovery rates compared to conventional methods .
ResearchGate Study Biosynthetic pathwaysIdentified biosynthetic gene clusters for marinomycins; discussed heterologous expression challenges and potential for analog development .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Marinomycin B (2) shares its core macrocyclic structure with Marinomycin A (1), differing only in the geometry of the Δ8–9 double bond (Z-configuration vs. E-configuration in A) . This structural distinction arises from photoisomerization events, making light-induced reactions critical for its interconversion with other Marinomycins .

Convergent Four-Fragment Assembly

The monomeric precursor 5 (common to both Marinomycins A/B) is synthesized through a 24-step linear sequence involving four key fragments :

FragmentKey ReactionsYieldReference Scheme
6 (Terminal alkyne)Stille cross-coupling with stannane36%Scheme 12
7-8 (Polyol chain)Julia–Kocienski olefination98% (Step c)Scheme 8
9 (Aromatic core)Photochemical esterification67%Scheme 12

Critical Oxidation and Protection Steps

  • Diol Protection : Acetonide formation under 2,2-dimethoxypropane/PPTS achieved 98% yield (Scheme 6) .

  • Glycol Cleavage : NaIO₄-mediated oxidation of 1,2-diols to aldehydes (41% yield, 87% brsm) .

Final Macrocyclization Challenges

The monomer 5 undergoes dimerization via Sonogashira cross-coupling, though current yields remain modest (36% for critical alkyne-iodide coupling) .

Photoisomerization Dynamics

This compound forms under specific irradiation conditions :

ConditionOutcomeTimeframe
Ambient light (MeOH)A → B/C isomerization<1 hr
UV light (315–400 nm)Accelerated isomerization<60 sec
Encapsulation (β-cyclodextrin)Half-life extension12.5× longer

Stereochemical Control

  • SmI₂-Mediated Reduction : Achieved >20:1 dr for 1,3-diol formation (Scheme 8e) .

  • Morken Dihydroxylation : Resolved prior TBS protection failures (Scheme 6) .

Comparative Synthetic Approaches

Three strategies dominate Marinomycin synthesis:

StrategyKey FeatureYield (Monomer)Reference
Iterative chain elongation (Nicolaou)Sequential polyketide assembly0.8%
Direct dimerization (Hatakeyama)Macrocycle via Sonogashira0.6% (this work)
Fragment coupling (Evans)Stille/Suzuki cross-couplings1.2%

Unresolved Reactivity Challenges

  • Δ8–9 Double Bond Stability : Rapid isomerization under ambient light complicates storage .

  • Dimerization Efficiency : Current Stille couplings yield <40% (vs. theoretical 70–85% for model systems) .

  • Polyol Protection : Competing acetonide/TBS strategies require further optimization (Scheme 6 vs. 8) .

Eigenschaften

Molekularformel

C58H76O14

Molekulargewicht

997.2 g/mol

IUPAC-Name

(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46Z)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione

InChI

InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14-,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1

InChI-Schlüssel

GXBIDOSKEKEFEF-SGTJGWBUSA-N

Isomerische SMILES

C/C/1=C\C=C\C=C\C=C/C2=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@H](O)C)C(=CC=C3)O)/C)O)O)O)C[C@H](O)C)C(=CC=C2)O

Kanonische SMILES

CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O

Synonyme

marinomycin B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.